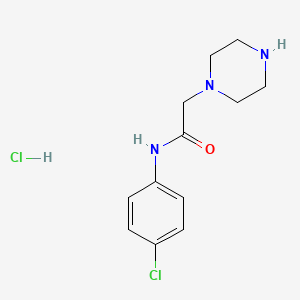![molecular formula C23H20N2O5 B2727521 2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922081-57-0](/img/structure/B2727521.png)
2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a novel chemical compound that exhibits promising potential for scientific research, enabling diverse applications in various fields. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .
Synthesis Analysis
The synthesis of this compound involves the use of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in a solution of THF, MeOH, and water . The synthesis can also involve the use of optically active forms obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin core structure. It also contains a methoxyphenoxy group and an acetamide group attached to the core structure .
Applications De Recherche Scientifique
Sweetness Inhibitor
The compound is a widely used high-efficiency sweetness inhibitor . It has been used to study the effect of changes in the hydrophobic group at the para-position of the phenyl ring on its sweetness inhibitory activity . This research provides a theoretical basis for the exploration of new sweetness inhibitory compounds, with the aim of improving the eating quality of high-energy foods, sports foods, and traditional high-sugar foods .
Food Science Research
In the field of food science, the compound and its derivatives have been synthesized and evaluated for their sweetness inhibitory effects using an electronic tongue . The results showed that the electronic tongue could reflect the sweetness inhibition of the compound and there was a good correlation between the results of the electronic tongue and sensory evaluation .
Synthesis of Derivatives
The compound has been used as a base to synthesize various derivatives. For example, by replacing the halogen (F, Cl, Br) at the 2 or 3 position of the phenyl ring of the compound, six kinds of halogenated derivatives of the compound have been synthesized .
Structural Characterization
The compound and its derivatives have been characterized using various experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods . These techniques have also been investigated by the computational method using Gaussian software .
Quantum Chemical Investigations
The compound has been studied using density functional theory (DFT) to obtain the optimized structure . This optimization procedure of the molecule gives the minimum energy conformation of the structure . The computed geometrical parameters are compared with experimental data .
Drug Delivery Systems
Phenylboronic ester bonds, which are part of the compound’s structure, are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Mécanisme D'action
The compound is a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-25-19-5-3-4-6-21(19)30-20-12-7-15(13-18(20)23(25)27)24-22(26)14-29-17-10-8-16(28-2)9-11-17/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMKYUGSDIUZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2727438.png)
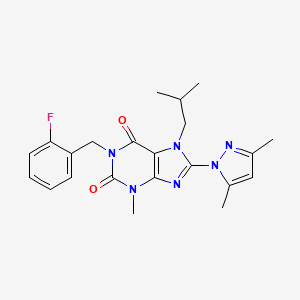
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2727440.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzamide](/img/structure/B2727442.png)

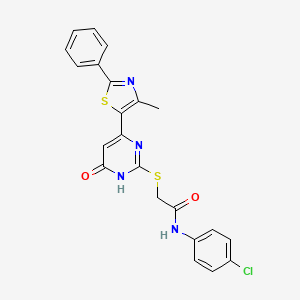
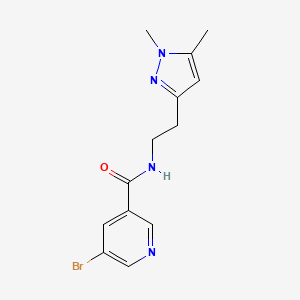
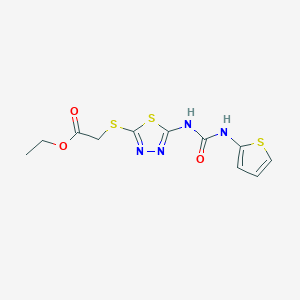
![2-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2727451.png)

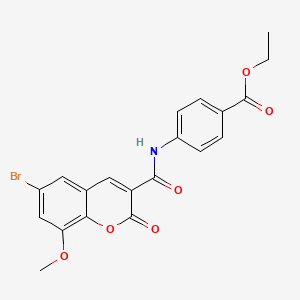
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2727456.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2727458.png)
